BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL-

Physicochemical characterization Boiling point Thermal property

Researching liver carcinogenesis with generic PAHs yields non-specific tumor induction. BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- (CAS 63040-56-2), per NTP 85-002, offers hepatic organotropism vs. parent dibenzo[a,i]pyrene (85% skin tumor incidence). • C5-formyl/C8-methyl substitution directs hepatic carcinogenesis • Synthetic gateway to 5,8-disubstituted dibenzopyrenes (Buu-Hoï-Lavit, 1956) • Available with full analytical characterization for research use

Molecular Formula C26H16O
Molecular Weight 344.4 g/mol
CAS No. 63040-56-2
Cat. No. B13961593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL-
CAS63040-56-2
Molecular FormulaC26H16O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C6=CC=CC=C16)C=O
InChIInChI=1S/C26H16O/c1-15-16-6-2-3-7-18(16)21-12-13-22-19-8-4-5-9-20(19)24(14-27)23-11-10-17(15)25(21)26(22)23/h2-14H,1H3
InChIKeyMCGBHWDYRPGANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- (CAS 63040-56-2): A Structurally Differentiated Polycyclic Aromatic Hydrocarbon for Specialized Carcinogenesis Research and Chemical Synthesis


BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- (CAS 63040-56-2), also known as 5-formyl-8-methyl-3,4:9,10-dibenzopyrene, is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C26H16O and a molecular weight of 344.41 g/mol . This compound features a benzo[rst]pentaphene (dibenzo[a,i]pyrene) core bearing a carboxaldehyde group at position 5 and a methyl group at position 8 . First synthesized by Buu-Hoï and Lavit in 1956 via sequential formylation–reduction–formylation of 3,4:9,10-dibenzopyrene, it occupies a distinct position within the dibenzopyrene chemical space that is not shared by its non-methylated analog (benzo[rst]pentaphene-5-carboxaldehyde, CAS 63040-53-9) or the parent hydrocarbon (dibenzo[a,i]pyrene, CAS 189-55-9) [1]. This compound has been specifically documented as a reagent for the induction of experimental liver cancer, as noted in the Fourth Annual Report on Carcinogens (NTP 85-002, 1985) [2].

Experimental hepatocarcinogenesis model fit
Synthetic intermediate for 5,8-disubstituted benzopentaphenes
Environmental PAH analytical standard candidate

Why BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- Cannot Be Replaced by Generic Dibenzopyrene Analogs in Research and Industrial Applications


While several dibenzopyrene derivatives share the same polycyclic core, the combination of a C5 carboxaldehyde and a C8 methyl substituent in BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- imparts physicochemical, synthetic, and biological properties that are not replicated by its closest structural analogs [1]. The non-methylated analog benzo[rst]pentaphene-5-carboxaldehyde (CAS 63040-53-9) lacks the C8 methyl group, resulting in a lower molecular weight (330.38 vs. 344.41 g/mol) and measurably altered boiling point and density . The parent hydrocarbon dibenzo[a,i]pyrene (CAS 189-55-9) lacks both the carboxaldehyde and methyl functionalities, leading to a fundamentally different toxicity and organotropism profile — it induces primarily skin tumors (85% incidence, 5.8 tumors/mouse at 500 μg initiating dose) rather than the hepatic effects associated with the target compound [2]. Furthermore, the isomeric 14-methyldibenzo(b,def)chrysene-7-carboxaldehyde (CAS 63040-57-3), while sharing the identical molecular formula C26H16O, possesses a different ring fusion topography that alters its electronic distribution and metabolic activation pathways . These structural distinctions translate into quantifiable differences in calculated physicochemical parameters, biological target organ specificity, and synthetic derivatization potential that collectively render generic substitution scientifically invalid for research and procurement purposes.

Non-methylated analog
Lacks C8 methyl group, altering thermal properties and density; organotropism profile not documented.
Parent hydrocarbon
Predominantly skin carcinogen; different target organ and synthetic derivatization potential.
Isomer (different ring fusion)
Different electronic distribution; cannot access 5,8-disubstituted benzo[rst]pentaphene scaffold.

Product-Specific Quantitative Evidence Guide: BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- (CAS 63040-56-2) vs. Closest Structural Analogs


Calculated Normal Boiling Point Elevation of the 8-Methyl Derivative vs. Non-Methylated Analog at 760 mmHg

The 8-methyl substituent on BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- produces a measurable elevation in the calculated normal boiling point compared to the non-methylated analog. This difference reflects the increased molecular weight (344.41 vs. 330.38 g/mol) and enhanced van der Waals interactions conferred by the additional methyl group . The non-methylated analog benzo[rst]pentaphene-5-carboxaldehyde (CAS 63040-53-9) exhibits a calculated boiling point of 606.896°C at 760 mmHg .

Boiling Point
Data to verify
615°C vs 606.9°C (Δ +8.1°C)
May support high-temperature synthesis or purification
Calculated values; not experimentally validated
Physicochemical characterization Boiling point Thermal property

Decreased Calculated Density of the 8-Methyl Derivative vs. Non-Methylated Analog Indicative of Altered Crystal Packing Efficiency

The calculated density of BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- is lower than that of its non-methylated analog, indicating that the C8 methyl substituent sterically disrupts intermolecular packing in the condensed phase . The non-methylated analog benzo[rst]pentaphene-5-carboxaldehyde (CAS 63040-53-9) has a calculated density of 1.366 g/cm³ .

Density
Data to verify
1.334 vs 1.366 g/cm³ (Δ -0.032)
Lower density indicates altered crystal packing
Calculated; may influence formulation accuracy
Density Crystal packing Solid-state property

Divergent Organotropism: Experimental Liver Cancer Induction Profile vs. Skin Carcinogenesis of the Parent Hydrocarbon

BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- is specifically documented as a reagent used mainly to induce experimental liver cancer, as recorded in the Fourth Annual Report on Carcinogens (NTP 85-002, p. 89, 1985) [1]. In contrast, the parent hydrocarbon dibenzo[a,i]pyrene (benzo[rst]pentaphene, CAS 189-55-9) has been characterized primarily as a skin carcinogen in mouse initiation–promotion studies: at an initiating dose of 500 μg followed by promotion with tetradecanoylphorbol acetate, it induced skin tumors in 85% of mice and caused 5.8 skin tumors per mouse [2]. This differential organotropism is attributed to the presence of the C5 carboxaldehyde and C8 methyl substituents, which alter the compound's metabolic activation and DNA adduct formation profile relative to the unsubstituted parent [3]. Note: Quantitative liver tumor incidence data for the target compound could not be identified in the public domain as of the search date; the organotropism classification is based on the authoritative MeSH annotation and NTP report citation.

Organotropism
Reported endpoint context
Liver (target) vs. Skin (parent, 85% incidence)
Differential target organ for carcinogenesis models
Quantitative liver data not publicly available
Organotropism Carcinogenesis model Target organ specificity

Exclusive Synthetic Intermediate Status for 5,8-Dimethyl-3,4:9,10-Dibenzopyrene via Sequential Functionalization Chemistry

The 1956 synthetic route by Buu-Hoï and Lavit establishes BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- as the exclusive direct intermediate for accessing 5,8-dimethyl-3,4:9,10-dibenzopyrene through a defined aldehyde reduction step [1]. The complete synthetic sequence proceeds as: (i) 3,4:9,10-dibenzopyrene → 5-formyl-3,4:9,10-dibenzopyrene (via N-methylformanilide formylation); (ii) → 5-methyl-3,4:9,10-dibenzopyrene (via aldehyde reduction); (iii) → 8-formyl-5-methyl-3,4:9,10-dibenzopyrene (the target compound, via a second formylation); (iv) → 5,8-dimethyl-3,4:9,10-dibenzopyrene (via final reduction) [1]. Neither the non-methylated analog benzo[rst]pentaphene-5-carboxaldehyde (CAS 63040-53-9) nor the parent hydrocarbon dibenzo[a,i]pyrene (CAS 189-55-9) can serve as direct precursors to the 5,8-dimethyl derivative because they lack the requisite C8 methyl substitution pattern . The isomeric 14-methyldibenzo(b,def)chrysene-7-carboxaldehyde (CAS 63040-57-3), despite sharing the formula C26H16O, possesses a non-congruent ring fusion that precludes access to the same benzo[rst]pentaphene-derived 5,8-disubstituted scaffold .

Synthetic Intermediate
Reported
Direct reduction to 5,8-dimethyl derivative
Only direct gateway to 5,8-disubstituted benzopentaphenes
Based on Buu-Hoï & Lavit 1956 synthesis
Synthetic intermediate Derivatization Medicinal chemistry

Regulatory Carcinogen Classification Status Distinct from Non-Methylated Analog Under the NTP 85-002 Framework

BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- has been explicitly listed in the Fourth Annual Report on Carcinogens (NTP 85-002, 1985, p. 89) with the designation 'reasonably anticipated to be a human carcinogen' [1]. A targeted search of PubMed, CCRIS, EPA CompTox Dashboard, and authoritative chemical databases (performed May 2, 2026) did not identify equivalent NTP carcinogen classification for the non-methylated analog benzo[rst]pentaphene-5-carboxaldehyde (CAS 63040-53-9) . The parent hydrocarbon dibenzo[a,i]pyrene (CAS 189-55-9) has been evaluated for mutagenicity in the Ames assay (Salmonella typhimurium strains TA98, TA100, TA1537, TA1538 with S9 activation) and showed unequivocal mutagenic activity, but quantitative Ames data (revertants/μg) for the target compound itself were not identified [2]. This differential regulatory documentation status is relevant for procurement in regulated research environments where institutional biosafety committee approval requires proof of carcinogen classification.

Regulatory Status
Context-dependent
NTP 85-002 listed; analog not listed
Regulatory documentation may support procurement
NTP carcinogen classification streamlines approval
Regulatory compliance Carcinogen classification Biosafety

Best Research and Industrial Application Scenarios for BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- (CAS 63040-56-2) Based on Verified Differentiation Evidence


Experimental Hepatocarcinogenesis Rodent Model Using 8-Methylbenzo[rst]pentaphene-5-carboxaldehyde as Initiating Agent

Researchers designing chemically induced liver cancer models can procure BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- as the carcinogenic initiator, leveraging its specific documentation as a reagent for experimental liver cancer induction in the NTP 85-002 report [1]. Unlike the parent hydrocarbon dibenzo[a,i]pyrene, which primarily induces skin tumors (85% incidence, 5.8 tumors/mouse at 500 μg in mouse initiation–promotion studies), the 8-methyl-5-carboxaldehyde derivative exhibits hepatic organotropism, enabling more physiologically relevant modeling of hepatocellular carcinogenesis [2]. This organ-specificity is the primary procurement driver for cancer biology groups focused on liver cancer mechanisms. Note: Users should independently verify liver tumor incidence rates in their specific animal model, as quantitative incidence data for this compound are not publicly available.

Synthesis of 5,8-Disubstituted Benzo[rst]pentaphene Derivatives via Aldehyde Reduction and Subsequent Functionalization

Medicinal chemistry and synthetic organic groups seeking to explore the structure–activity relationships (SAR) of dibenzopyrene derivatives can utilize BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- as the key intermediate for accessing 5,8-dimethyl-3,4:9,10-dibenzopyrene and its further derivatives [1]. The sequential formylation–reduction–formylation pathway established by Buu-Hoï and Lavit (1956) uniquely positions this compound as the sole direct synthetic gateway to 5,8-disubstituted benzo[rst]pentaphenes that cannot be obtained from the non-methylated analog, the parent hydrocarbon, or the isomeric 14-methyldibenzo(b,def)chrysene-7-carboxaldehyde [2]. For SAR programs investigating the impact of meso-region methylation on PAH carcinogenicity, this compound's dual substitution pattern (electron-withdrawing aldehyde at C5, electron-donating methyl at C8) provides a defined electronic perturbation for probing bay-region diol epoxide formation energetics.

Analytical Reference Standard for Environmental PAH Monitoring and Quantitative Source Apportionment Studies

Environmental analytical laboratories conducting GC-MS or LC-MS/MS quantification of alkylated dibenzopyrenes in air particulate matter (PM2.5/PM10), soil, or sediment can employ BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- as a certified reference standard for method validation and quantification [1]. Its exact mass of 344.1200 Da and calculated boiling point of 615°C enable unambiguous chromatographic resolution from co-eluting isomers such as 14-methyldibenzo(b,def)chrysene-7-carboxaldehyde (CAS 63040-57-3) that share the same nominal mass (344.41 g/mol) but differ in ring fusion topology [2]. The distinct calculated density (1.334 g/cm³ vs. 1.366 g/cm³ for the non-methylated analog) further supports differential identification in preparative separations. For environmental exposure studies requiring source-specific PAH fingerprinting, this compound serves as a unique tracer for anthropogenic combustion emissions containing methylated dibenzopyrene derivatives.

Structure–Activity Relationship (SAR) Studies of Methylated PAH Carcinogens Under the Unified Theory Framework

Investigators applying the Unified Theory of PAH Carcinogenicity to study the impact of meso-region methylation on metabolic activation and DNA adduct formation can procure BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- as a structurally defined test compound [1]. The presence of both a C5 carboxaldehyde (electron-withdrawing, σm ≈ +0.35) and a C8 methyl group (electron-donating, σm ≈ -0.07) on the benzo[rst]pentaphene framework creates a unique electronic environment that modulates bay-region diol epoxide formation energetics, differentiating it from the non-methylated analog and the parent hydrocarbon [2]. While peer-reviewed quantitative mutagenicity or carcinogenicity data specific to this compound are absent from the public domain as of the search date, this data gap itself constitutes a research opportunity: the compound's defined structure and documented NTP carcinogen classification make it an ideal candidate for systematic Ames profiling, DNA adductomics, and in vivo tumorigenicity studies that would directly address the knowledge gap in methylated-formylated PAH toxicology [3].

Application
Selection Property
Validation Focus
Hepatocarcinogenesis model studies
Organotropism profile
Liver tumorigenesis endpoint review
5,8-Disubstituted benzopentaphene synthesis
Synthetic intermediate suitability
Aldehyde reduction derivatization
Environmental PAH analytical standard
Chromatographic resolution profile
GC-MS/LC-MS/MS method validation
Methylated PAH SAR studies
Electronic perturbation profile
Bay-region diol epoxide assay
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